tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]diazepine core. Key structural attributes include:
- tert-Butyl carbamate group: Provides steric protection and enhances metabolic stability.
- 7,8-dihydro-4H,5(6H)-diazepine ring: A seven-membered ring system contributing to conformational flexibility.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-6-16-10(7-15)9(8-17)13-14-16/h17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLNGWUNMVHGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CO)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105634 | |
| Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-43-3 | |
| Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250997-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Diazepine Formation and Triazole Cyclization
This method prioritizes diazepine synthesis before triazole ring closure. A representative pathway involves:
- Diazepine Core Assembly :
- A tert-butoxycarbonyl (Boc)-protected 1,4-diamine undergoes cyclization with a ketone or ester to form the 7-membered diazepine ring. For example, reacting tert-butyl (2-aminocyclohexyl)carbamate with ethyl acetoacetate under acidic conditions yields the Boc-protected diazepine intermediate.
- Key Conditions :
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Catalyst: p-Toluenesulfonic acid (PTSA)
- Temperature: 60–80°C, 12–24 hours.
- Triazole Ring Formation :
- The diazepine intermediate is functionalized with an alkyne and azide group at positions 1 and 3, respectively. Intramolecular azide-alkyne cycloaddition (IAAC) under microwave irradiation (120°C, 30 minutes) forms the triazole ring.
- Critical Insight : Non-terminal alkynes (e.g., propargyl alcohol derivatives) enable catalyst-free IAAC, avoiding ruthenium-based catalysts.
Tandem Ugi-IAAC Reaction
A convergent route leverages the Ugi four-component reaction (Ugi-4CR) to generate precursors for IAAC:
- Ugi Reaction :
- Microwave-Assisted IAAC :
Optimization Data :
- Solvent-free conditions increase yields by 15% compared to DCM.
- Catalyst-free IAAC reduces purification steps, achieving 82% isolated yield.
Functional Group Modifications
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 3 originates from two primary strategies:
- Propargyl Alcohol Utilization :
- Post-Cyclization Oxidation/Reduction :
Protecting Group Strategies
The tert-butyl carboxylate group is introduced via Boc protection early in the synthesis:
- Boc Protection of Amines :
- Deprotection Considerations :
- The Boc group remains stable during IAAC but is cleaved with trifluoroacetic acid (TFA) in later stages if needed.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
- Single-crystal X-ray diffraction validates the fused triazole-diazepine system and stereochemistry.
- Key Metrics :
Industrial-Scale Considerations
Process Optimization
Green Chemistry Advances
- Catalyst-free IAAC reduces metal contamination, aligning with ICH Q3D guidelines.
- Microwave irradiation cuts reaction times from 24 hours to 30 minutes, enhancing throughput.
Challenges and Limitations
- Regioselectivity in IAAC :
- Hydroxymethyl Stability :
- Acidic or basic conditions may dehydrate the hydroxymethyl group to form aldehydes.
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolodiazepine core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is utilized to study the interactions of triazolodiazepines with various biological targets. It serves as a tool to investigate the binding affinity and selectivity of these compounds towards receptors and enzymes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents for treating various diseases.
Industry: In the chemical industry, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazolodiazepine core can bind to receptors and enzymes, modulating their activity and leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chloro and Fluoropyridinyl Derivatives ()
Compounds 15 , 16 , and V1A-2303 (8) feature chloro and 6-fluoropyridinyl substituents. Key differences:
| Compound | Substituents | Yield | Biological Activity |
|---|---|---|---|
| 15 | 8-chloro, fluoropyridinyl | 26% | Intermediate for V1A-2303 |
| V1A-2303 (8) | 8-chloro, fluoropyridinyl, 5-methyl | N/A | Vasopressin V1A receptor antagonist |
Hydroxymethyl vs. Methyl Ester/Phenyl Groups
- Methyl ester and phenyl-substituted analog (): Methyl 7-oxo-5-phenyl-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine-5-carboxylate (10) has a phenyl group at position 5 and a ketone at position 6.
Heterocyclic Ring System Modifications
Thieno-Fused vs. Aryl-Fused Systems ()
Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity over aryl-fused [1,2,3]triazolo[1,5-a]quinazolines (e.g., 6a–c):
| Compound Class | Fusion Type | NCI Screening Result |
|---|---|---|
| Thieno-fused | Triazolo-pyrimidine | High activity (GP ≤ 81.85%) |
| Aryl-fused | Triazolo-quinazoline | Low activity (GP = 100.20%) |
- Key Insight: The electron-rich thieno ring enhances interactions with biological targets, whereas bulky aryl groups may hinder binding .
Triazole Ring Fusion Patterns ()
The compound tert-Butyl 3-(hydroxymethyl)-8-methyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate differs in:
- Triazole fusion : [1,2,4]Triazolo[4,3-d] vs. [1,2,3]triazolo[1,5-a] in the target compound.
- Substituents : 8-methyl vs. unsubstituted diazepine ring.
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₁₃H₂₂N₄O₃ | C₁₃H₂₂N₄O₃ |
| Molecular Weight | 282.34 | 282.34 |
| Fusion Pattern | [1,2,3]triazolo[1,5-a] | [1,2,4]triazolo[4,3-d] |
Functional Group Variations
Hydroxymethyl vs. Amino or Bromo Groups
- Amino-substituted analog (): tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride has an amino group at position 2. The amino group introduces basicity, which may improve solubility in acidic environments but reduce blood-brain barrier penetration compared to hydroxymethyl .
- Bromo-substituted analog (): tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate contains bromine atoms at positions 1 and 3.
Hydroxymethyl vs. Ketone ()
The compound tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate features a ketone at position 3.
Physicochemical and Commercial Considerations
- Price and Availability : tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate () is priced at $710/g, indicating high commercial demand for hydroxymethyl-substituted analogs .
- Synthetic Challenges: Low yields (e.g., 26% for 15 in ) suggest that the synthesis of triazolodiazepines is non-trivial, requiring optimized protocols .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of triazolodiazepines. This compound has garnered attention for its potential pharmacological applications, particularly its interaction with the GABA_A receptor and its anticonvulsant properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 252.32 g/mol. Its structure features a triazolo[1,5-a][1,4]diazepine core which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H20N4O3 |
| Molecular Weight | 252.32 g/mol |
| CAS Number | 1250997-43-3 |
The primary biological activity of this compound is attributed to its interaction with benzodiazepine (BZD) receptors , specifically at the GABA_A receptor's BZD-binding site. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition.
Biochemical Pathways
The compound primarily affects the GABAergic pathway , which is crucial for maintaining inhibitory control in the central nervous system (CNS). By modulating this pathway, it exhibits pronounced anticonvulsant activity that may be comparable to standard treatments such as diazepam.
Biological Activity and Pharmacological Effects
Research indicates that this compound has demonstrated significant anticonvulsant properties in various animal models. The compound's efficacy was assessed through several studies:
Case Studies
- Anticonvulsant Efficacy :
- Binding Affinity Studies :
- Neuroprotective Effects :
Synthesis and Research Applications
The synthesis of this compound typically involves multiple steps including azide-alkyne cycloaddition reactions facilitated by copper(I) catalysis. This synthetic route not only provides a pathway to obtain this compound but also allows for the exploration of related derivatives with enhanced biological activities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental iterations . For reaction pathway validation, combine quantum chemical calculations (e.g., density functional theory) with experimental validation to predict intermediates and transition states, as demonstrated in integrated computational-experimental workflows .
Q. What spectroscopic and analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the hydroxymethyl group and bicyclic triazolodiazepine core.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions (e.g., tert-butyl carbamate protection) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm mass error .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Although no specific hazards are reported for structurally similar tert-butyl carboxylates , adhere to general lab safety practices:
- Use fume hoods for synthesis/purification steps.
- Conduct a risk assessment for potential byproducts (e.g., azide intermediates in triazole formation).
- Follow institutional chemical hygiene plans for waste disposal and emergency procedures .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer :
- Reaction Path Search : Use software like GRRM or AFIR to explore potential pathways for ring-opening or functionalization reactions. Compare computed activation energies with experimental kinetics data .
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity in triazole-based reactions .
Q. What strategies can mitigate instability of the hydroxymethyl group under varying pH or temperature?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxymethyl group with silyl ethers (e.g., TBSCl) during harsh reactions, followed by mild deprotection (e.g., TBAF) .
- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How does this compound behave in multi-step synthetic routes for heterocyclic drug candidates?
- Methodological Answer :
- Sequential Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on the triazole ring, followed by diazepine ring expansion. Monitor reaction progress via in-situ IR spectroscopy .
- Scale-Up Challenges : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cycloadditions) and minimize side reactions .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported reaction yields for similar triazolodiazepine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst source) across studies using chemoinformatics tools.
- Reproducibility Checks : Replicate key experiments with controlled variables (e.g., degassing solvents to exclude O-mediated side reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
